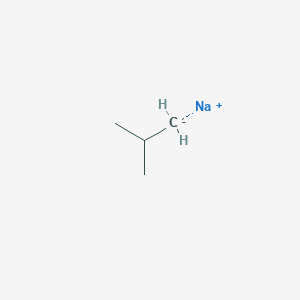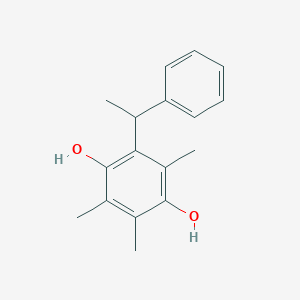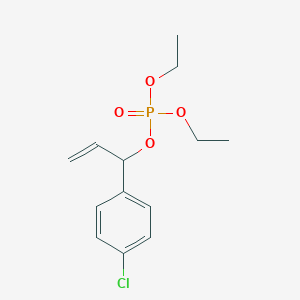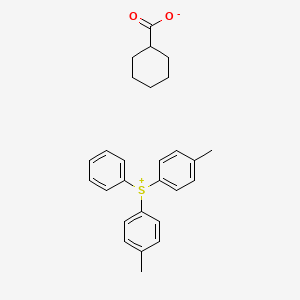![molecular formula C8H13NO3S B12538862 2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate CAS No. 654641-17-5](/img/structure/B12538862.png)
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate is an organic compound that features both an ester and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate can be achieved through a multi-step process. One common method involves the acylation of 2-aminoethyl acetate with 3-(methylsulfanyl)acryloyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the ester and amide can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether at low temperatures.
Substitution: Amines or alcohols; reactions may require a catalyst or base to proceed efficiently.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and amines.
Substitution: Amides or esters with different substituents.
Applications De Recherche Scientifique
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate involves its interaction with various molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to alterations in cellular pathways and biological processes, contributing to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[3-(Methylsulfanyl)phenyl]amino}acetate: Similar structure but with a phenyl group instead of an acryl group.
3-(Methylsulfanyl)acrylic acid: Lacks the amide and ester functionalities.
Methyl 3-(methylsulfanyl)acrylate: Contains a methyl ester instead of an ethyl ester.
Uniqueness
2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate is unique due to the presence of both an ester and an amide functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs
Propriétés
Numéro CAS |
654641-17-5 |
|---|---|
Formule moléculaire |
C8H13NO3S |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
2-(3-methylsulfanylprop-2-enoylamino)ethyl acetate |
InChI |
InChI=1S/C8H13NO3S/c1-7(10)12-5-4-9-8(11)3-6-13-2/h3,6H,4-5H2,1-2H3,(H,9,11) |
Clé InChI |
GMFKMEYWOJDQKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCNC(=O)C=CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)






![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)

